Cas no 1436203-13-2 (N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide)

N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-Chloro-N-[2-(phenylmethoxy)ethyl]-4-pyridinecarboxamide
- N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide
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- インチ: 1S/C15H15ClN2O2/c16-14-10-13(6-7-17-14)15(19)18-8-9-20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,19)
- InChIKey: YWGNXOWLSUXHIV-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=CC(C(NCCOCC2=CC=CC=C2)=O)=C1
じっけんとくせい
- 密度みつど: 1.237±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 471.5±45.0 °C(Predicted)
- 酸性度係数(pKa): 12.70±0.46(Predicted)
N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26579286-1g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 90% | 1g |
$628.0 | 2023-09-14 | |
Enamine | EN300-26579286-0.25g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
Enamine | EN300-26579286-0.5g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
Enamine | EN300-26579286-2.5g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
Enamine | EN300-26579286-5.0g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 | |
Enamine | EN300-26579286-5g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 90% | 5g |
$1821.0 | 2023-09-14 | |
Enamine | EN300-26579286-0.05g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
Enamine | EN300-26579286-0.1g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
Enamine | EN300-26579286-10g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 90% | 10g |
$2701.0 | 2023-09-14 | |
Enamine | EN300-26579286-1.0g |
N-[2-(benzyloxy)ethyl]-2-chloropyridine-4-carboxamide |
1436203-13-2 | 95.0% | 1.0g |
$628.0 | 2025-03-20 |
N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamideに関する追加情報
N-2-(Benzyloxy)ethyl-2-Chloropyridine-4-Carboxamide: A Versatile Scaffold in Modern Chemical Research
The compound N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide (CAS No. 1436203-13-2) represents a structurally unique organic molecule with significant potential in pharmaceutical and materials science applications. Its core structure combines a 2-chloropyridine ring system with a benzyloxyethyl amide moiety, creating a scaffold that has attracted attention for its tunable physicochemical properties and functional versatility. Recent studies highlight its role as a precursor in the synthesis of bioactive compounds, particularly in the development of enzyme inhibitors and receptor modulators.
The benzyloxyethyl group introduces hydrophobicity and steric bulk, which are critical for optimizing drug-like properties such as membrane permeability and metabolic stability. This feature aligns with the principles of medicinal chemistry, where strategic modification of substituents can enhance target selectivity while minimizing off-target effects. Notably, the pyridine ring serves as a privileged scaffold in drug discovery due to its ability to form hydrogen bonds and π–π interactions with biological targets.
Recent advancements in synthetic methodologies have enabled efficient access to this compound through transition-metal-catalyzed coupling reactions. For instance, palladium-catalyzed amination strategies have been employed to construct the pyridine amide linkage under mild conditions, improving both yield and scalability. These developments are particularly relevant for industrial applications where cost-effective and environmentally sustainable processes are prioritized.
The chloro substituent at position 2 of the pyridine ring plays a dual role: it acts as an electron-withdrawing group that stabilizes the amide functionality while also serving as a handle for further derivatization. This characteristic has been exploited in the design of prodrug systems, where the chlorine atom can be selectively replaced with bioactive moieties under physiological conditions.
In materials science, derivatives of this scaffold have demonstrated promising performance in optoelectronic devices. The conjugated system formed by the pyridine ring and amide bond contributes to unique electronic properties, making it suitable for applications such as organic light-emitting diodes (OLEDs) or photovoltaic materials. Emerging research also explores its potential in self-assembling nanomaterials through non-covalent interactions between functional groups.
From an analytical chemistry perspective, the distinct vibrational modes of the amide carbonyl (C=O) and benzyloxy ether (C–O–C) bonds provide clear spectroscopic signatures for identification via techniques like IR spectroscopy or NMR analysis. These features are essential for quality control in both academic research and industrial production settings.
The growing interest in this compound is reflected in its inclusion in recent chemical libraries used for high-throughput screening campaigns. Computational studies suggest that its molecular geometry allows for favorable binding modes with G-protein-coupled receptors (GPCRs), a key class of drug targets involved in numerous therapeutic areas including neurology and oncology.
Sustainability considerations have driven investigations into biodegradable derivatives based on this core structure. Researchers are exploring enzymatic degradation pathways that could reduce environmental persistence while maintaining functional efficacy—a critical factor for green chemistry initiatives.
In summary, the combination of structural flexibility, synthetic accessibility, and multifunctional properties positions N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide as an important building block across diverse scientific disciplines. Ongoing research continues to uncover novel applications while refining its utility through rational design strategies.
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